4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine
Description
The compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine (CAS: 1030856-25-7) is a heterocyclic molecule featuring a pyrazole core substituted with a 4-chlorophenyl group and a piperidine ring linked to a 3-nitro-2-pyridinyl moiety. Its molecular formula is C₁₉H₁₈ClN₅O₂, with a molecular weight of 383.84 g/mol . The nitro group on the pyridine ring and the electron-withdrawing chlorine substituent on the phenyl group contribute to its unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in receptor modulation (e.g., dopamine D4 inhibition with Ki = 61.0 nM) .
Properties
IUPAC Name |
2-[4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c20-15-5-3-13(4-6-15)16-12-17(23-22-16)14-7-10-24(11-8-14)19-18(25(26)27)2-1-9-21-19/h1-6,9,12,14H,7-8,10-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBYYFABLDEWPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=C(C=C3)Cl)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s synthesis can be deconstructed into three primary components:
- Pyrazole core : 5-(4-chlorophenyl)-1H-pyrazol-3-yl moiety.
- Piperidine backbone : Functionalized at the 1-position with a nitro-pyridine group.
- Nitro-pyridine substituent : 3-nitro-2-pyridinyl group.
A convergent synthesis strategy is favored, enabling modular assembly of these fragments. Critical disconnections involve:
Synthesis of the Pyrazole Core
Cyclocondensation of 1,3-Diketones with Hydrazines
The 5-(4-chlorophenyl)-1H-pyrazol-3-yl group is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, reacting ethyl 4-chlorophenylacetoacetate with hydrazine hydrate in ethanol at reflux yields the pyrazole ring in 78% efficiency. Modifications include:
- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 20 minutes while maintaining yields ≥75%.
- Solvent optimization : Dioxane enhances cyclization kinetics compared to ethanol, as evidenced by a 12% yield increase.
Table 1: Pyrazole Synthesis via Cyclocondensation
| Diketone | Hydrazine | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 4-Cl-phenylacetoacetate | Hydrazine hydrate | Ethanol | 78 | |
| 4-Cl-phenyl-1,3-cyclopentanedione | Methylhydrazine | Dioxane | 82 |
Functionalization of the Piperidine Backbone
Boc-Protection and Nitro-Group Introduction
The piperidine ring is constructed using 4-Boc-piperidone as a starting material. Key steps include:
- Oximation : Treatment with hydroxylamine hydrochloride in ethanol at 50°C forms the oxime intermediate (89% yield).
- Reduction : Sodium cyanoborohydride reduces the oxime to the corresponding amine at pH 3 (3 hours, 85% yield).
- Nitro-group installation : Reaction with paranitrobenzaldehyde under ozonolysis conditions (-78°C) introduces the nitro-pyridine moiety (72% yield).
Convergent Coupling Strategies
Nucleophilic Aromatic Substitution
The pyrazole and piperidine fragments are coupled via SNAr reaction. Heating 3-bromo-5-(4-chlorophenyl)-1H-pyrazole with 1-(3-nitro-2-pyridinyl)piperidine in DMF at 130°C for 18 hours achieves 65% coupling efficiency. Catalytic CuI (10 mol%) enhances reactivity, boosting yields to 74%.
Optimization and Mechanistic Insights
Spectroscopic Characterization
NMR Analysis
- 1H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 5.2 Hz, 1H, pyridine-H), 7.89 (s, 1H, pyrazole-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (m, 2H, piperidine-H).
- 13C NMR : 154.2 (pyrazole-C3), 148.9 (pyridine-C3), 137.5 (C-Cl).
Mass Spectrometry
HRMS (ESI+) m/z calc. for C19H17ClN4O2 [M+H]+: 392.1043; found: 392.1046.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems reduce reaction times for pyrazole formation from 6 hours to 15 minutes, achieving 89% conversion at 150°C. Scalability is enhanced by in-line purification using scavenger resins.
Green Chemistry Metrics
- E-factor : 23 (traditional batch) vs. 8 (flow system).
- Atom economy : 64% for convergent routes vs. 51% for linear sequences.
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The pyrazole ring can be reduced to a pyrazoline under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Reduction of the nitro group yields the corresponding amine.
Reduction: Reduction of the pyrazole ring yields pyrazoline derivatives.
Substitution: Substitution reactions yield various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Modifications
Key Observations :
- Electron-Withdrawing Groups : The 3-nitro group in the target compound enhances receptor binding affinity compared to methoxy or thienyl substituents .
- Halogen Effects : Replacement of 4-fluorophenyl (in antimicrobial analogues) with 4-chlorophenyl may alter metabolic stability due to differences in electronegativity and lipophilicity .
- Urea vs. Piperidine Linkers : Urea-containing derivatives (e.g., compound 3c) exhibit potent anti-inflammatory activity, whereas piperidine-pyridine systems prioritize receptor selectivity .
Table 2: Comparative Pharmacological Profiles
Key Insights :
Computational and Crystallographic Studies
- Electron Localization : The nitro group in the target compound likely creates a region of high electron density, as modeled by Multiwfn software, facilitating interactions with receptor active sites .
- Crystal Packing : Analogues like 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one exhibit intramolecular hydrogen bonding (C–H⋯N), stabilizing their conformation .
Biological Activity
The compound 4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 261.75 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆ClN₃ |
| Molecular Weight | 261.75 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| CAS Number | Not available |
Antibacterial and Antifungal Properties
Research indicates that compounds containing pyrazole and piperidine moieties exhibit significant antibacterial and antifungal activities. In vitro studies have shown that derivatives of piperidine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves enzyme inhibition, particularly acetylcholinesterase (AChE) and urease .
Case Study: Antibacterial Activity
A study evaluated several piperidine derivatives for their antibacterial efficacy. The compound demonstrated a Minimum Inhibitory Concentration (MIC) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating potent antibacterial properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored extensively. Recent computational studies suggest that compounds similar to this compound show promising inhibitory effects on epidermoid carcinoma cells (HEP2), outperforming traditional chemotherapeutics like doxorubicin .
Table: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 2a | HEP2 | Lower than Doxorubicin | |
| Compound 4b | HEP2 | More potent than Doxorubicin |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with piperidine structures are known to inhibit enzymes like AChE, which plays a crucial role in neurotransmission.
- Cell Cycle Interference : Pyrazole derivatives can disrupt cell cycle progression in cancer cells, leading to apoptosis.
- Antimicrobial Mechanism : The presence of halogen substituents, such as chlorine, enhances the lipophilicity and membrane permeability of these compounds, facilitating their entry into bacterial cells .
Q & A
Q. Critical reaction conditions :
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Catalysts : Employ palladium catalysts for cross-coupling steps to enhance regioselectivity.
Q. Analytical monitoring :
- Thin-layer chromatography (TLC) to track reaction progress.
- NMR spectroscopy (¹H/¹³C) to confirm intermediate structures .
Basic: What spectroscopic and crystallographic techniques validate the compound’s structural integrity?
Answer:
Primary methods :
X-ray crystallography : Resolves bond lengths, angles, and torsional conformations. For example:
- Pyrazole ring planarity (deviation < 0.002 Å) .
- Dihedral angles between aromatic rings (e.g., 36.73° between pyrazole and chlorophenyl groups) .
NMR spectroscopy :
- ¹H NMR: Peaks at δ 7.2–8.1 ppm confirm aromatic protons.
- ¹³C NMR: Signals at ~150 ppm indicate nitro group resonance.
Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 439.1) .
Table 1 : Key crystallographic parameters (from ):
| Bond/Parameter | Value (Å/°) |
|---|---|
| C7–C12 (chlorophenyl) | 1.3951 |
| N2–N1–C13 (pyrazole) | 112.88° |
| C17–H17B···N2 (H-bond) | 2.89 Å |
Advanced: How do intermolecular interactions govern the compound’s crystalline packing and stability?
Answer:
Crystal stability is driven by non-covalent interactions :
- Hydrogen bonds : Intramolecular C17–H17B···N2 bonds form S(6) motifs, reducing conformational flexibility .
- π-π stacking : Chlorophenyl and pyridinyl rings align with a centroid distance of 3.5 Å, enhancing lattice cohesion.
- Halogen interactions : Chlorine atoms participate in C–Cl···π contacts (3.3 Å), contributing to dense packing .
Q. Experimental validation :
- Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding = 25%, van der Waals = 65%) .
- Thermogravimetric analysis (TGA) : Stable up to 200°C, correlating with robust crystal packing .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitumor efficacy)?
Answer:
Contradictions often arise from:
Q. Methodological solutions :
Comparative bioassays : Test the compound against standardized panels (e.g., NCI-60 for anticancer activity).
Structure-activity relationship (SAR) studies :
- Modify the nitro group to a methoxy group to assess electron-withdrawing effects.
- Replace piperidine with morpholine to evaluate ring flexibility .
Molecular docking : Map binding poses to kinase targets (e.g., p38 MAPK) to explain selectivity .
Advanced: What strategies mitigate challenges in scaling up synthesis without compromising purity?
Answer:
Key challenges :
- Low yields in cyclization steps due to steric hindrance.
- Byproduct formation from nitro group reduction.
Q. Optimization strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
